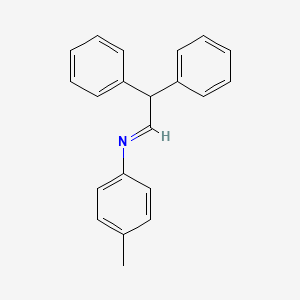
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is an organic compound characterized by its imine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine typically involves the condensation reaction between 4-methylbenzaldehyde and 2,2-diphenylethylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is unique due to its specific structural features, such as the presence of both 4-methylphenyl and diphenylethan groups
属性
CAS 编号 |
139696-53-0 |
|---|---|
分子式 |
C21H19N |
分子量 |
285.4 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2,2-diphenylethanimine |
InChI |
InChI=1S/C21H19N/c1-17-12-14-20(15-13-17)22-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3 |
InChI 键 |
PNZXVXDPCYOZIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















